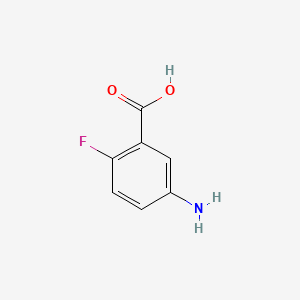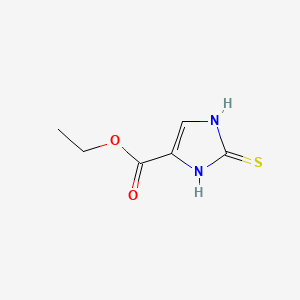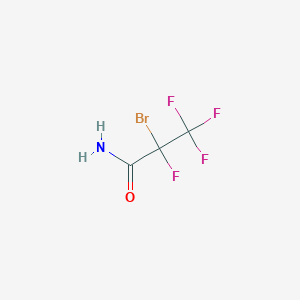
N-Boc-amino-4-methylthiazole-5-carboxylic acid
Vue d'ensemble
Description
“N-Boc-amino-4-methylthiazole-5-carboxylic acid” is a compound used for proteomics research . It has a molecular formula of C10H14N2O4S and a molecular weight of 258.296 .
Synthesis Analysis
The synthesis of this compound involves the use of Boc-protected amines and amino acids. The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .Molecular Structure Analysis
The molecular structure of this compound consists of a thiazole ring, which is a five-membered ring with one nitrogen atom and one sulfur atom, and a carboxylic acid group . The compound also contains a Boc-protected amino group .Chemical Reactions Analysis
The Boc group in this compound is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Applications De Recherche Scientifique
Synthesis and Peptidomimetics
- N-Boc-amino-4-methylthiazole-5-carboxylic acid is utilized in the synthesis of peptidomimetics and biologically active compounds. For example, the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides facilitates the production of protected triazole amino acids, useful in creating triazole-containing dipeptides and HSP90 inhibitors (Ferrini et al., 2015).
Medicinal Chemistry
- In medicinal chemistry, this compound serves as a building block. A notable synthesis of N-Boc (2R)-1,4-oxazepane-2-carboxylic acid, using lipase-catalyzed regioselective lactamization, illustrates its application in creating novel chemical structures (Aurell et al., 2014).
Photoinitiated Electron or Energy Transfer
- Redox-active amino acids synthesized using this compound are employed in peptide assemblies to study photoinitiated electron or energy transfer. This application is pivotal in understanding light-harvesting mechanisms (McCafferty et al., 1995).
Conformational Studies in Drug Discovery
- The compound plays a role in the synthesis of conformationally restricted oxazole-containing amino acids. These serve as valuable resources for the synthesis of peptidomimetics and potential lead compounds in drug discovery (Artamonov et al., 2015).
Synthesis of Heterocyclic Amino Acids
- Its role extends to the synthesis of novel heterocyclic amino acids, like 4-carboxymethyl 5-alkyl/aryl oxazolidin-2-ones, showcasing its versatility in creating diverse chemical structures (Tomasini and Vecchione, 1999).
Development of Fluorinated Heterocyclic Amino Acids
- The development of fluorinated heterocyclic amino acids, such as 1-Boc-3-fluoroazetidine-3-carboxylic acid, exemplifies its use in expanding the chemical space in medicinal chemistry (Van Hende et al., 2009).
Analyse Biochimique
Biochemical Properties
N-Boc-amino-4-methylthiazole-5-carboxylic acid plays a crucial role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with enzymes such as UDP-N-acetylmuramate/L-alanine ligase, which is involved in bacterial cell wall synthesis . The compound’s interactions with this enzyme suggest its potential as an antibacterial agent. Additionally, this compound has been shown to exhibit binding affinity with various proteins, indicating its role in modulating protein functions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of this compound can exhibit cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent . The compound’s impact on cell signaling pathways and gene expression further highlights its significance in cellular function and regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It has been shown to inhibit enzymes such as xanthine oxidase, which plays a role in purine metabolism . The compound’s ability to inhibit enzyme activity suggests its potential therapeutic applications in conditions such as gout and hyperuricemia. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, but its degradation products can also exhibit biological activity . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated its potential to induce changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, this compound can induce toxic or adverse effects, including cytotoxicity and disruption of normal cellular function . These dosage-dependent effects highlight the importance of determining optimal dosages for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to amino acid and carbohydrate metabolism . The compound interacts with enzymes and cofactors that facilitate its incorporation into metabolic processes. For example, it has been shown to interact with thiamin-dependent enzymes, which play a role in carbohydrate metabolism . These interactions suggest that this compound can influence metabolic flux and metabolite levels in cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with these biomolecules. Studies have shown that this compound can be efficiently transported into cells, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound has been shown to localize in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects .
Propriétés
IUPAC Name |
4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-5-6(7(13)14)17-8(11-5)12-9(15)16-10(2,3)4/h1-4H3,(H,13,14)(H,11,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNRXEYKJBDNKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373525 | |
| Record name | N-Boc-amino-4-methylthiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
302963-94-6 | |
| Record name | N-Boc-amino-4-methylthiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Boc-amino-4-methylthiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














